2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentylmethyl)phenyl]-

Urokinase Plasminogen Activator (uPA) Serine Protease Inhibition Structure-Activity Relationship (SAR)

2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentylmethyl)phenyl]- (CAS 653604-45-6) is a synthetic, small-molecule organic compound characterized by a 6-cyano-substituted naphthalene core linked via a 2-carboxamide to a 3-(cyclopentylmethyl)phenyl group. It is structurally classified among naphthalene carboxamides and has been identified in the research literature as a component of a study on 6-substituted 2-naphthamidine inhibitors targeting the serine protease urokinase plasminogen activator (uPA).

Molecular Formula C24H22N2O
Molecular Weight 354.4 g/mol
CAS No. 653604-45-6
Cat. No. B12526152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentylmethyl)phenyl]-
CAS653604-45-6
Molecular FormulaC24H22N2O
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1CCC(C1)CC2=CC(=CC=C2)NC(=O)C3=CC4=C(C=C3)C=C(C=C4)C#N
InChIInChI=1S/C24H22N2O/c25-16-19-8-9-21-15-22(11-10-20(21)13-19)24(27)26-23-7-3-6-18(14-23)12-17-4-1-2-5-17/h3,6-11,13-15,17H,1-2,4-5,12H2,(H,26,27)
InChIKeyBPTMKDQXYDABHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentylmethyl)phenyl]-, CAS 653604-45-6: A Key Intermediate in Urokinase (uPA) Inhibitor Research


2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentylmethyl)phenyl]- (CAS 653604-45-6) is a synthetic, small-molecule organic compound characterized by a 6-cyano-substituted naphthalene core linked via a 2-carboxamide to a 3-(cyclopentylmethyl)phenyl group . It is structurally classified among naphthalene carboxamides and has been identified in the research literature as a component of a study on 6-substituted 2-naphthamidine inhibitors targeting the serine protease urokinase plasminogen activator (uPA) [1]. Its structural features position it as a key intermediate or scaffold within medicinal chemistry programs focused on anti-cancer and anti-metastatic mechanisms, where uPA is a clinically validated target.

Why Generic Substitution of CAS 653604-45-6 is High-Risk in uPA-Targeted Research


In the development of serine protease inhibitors, particularly against uPA, molecular recognition is exquisitely sensitive to substituent topology and hydrogen-bonding patterns. The foundational study for this compound class demonstrates that specific 6-position N-phenyl amide substitutions on the naphthalene scaffold are critical for accessing distinct sub-pockets (S1' and a hydrophobic dimple defined by His57/His99), leading to binding affinities ranging from Ki = 6 to >100 nM [1]. The cyclopentylmethyl moiety on the 3-position phenyl ring of CAS 653604-45-6 is not a generic alkyl extension; its specific size and shape are rationally designed to probe hydrophobic interactions that are highly sensitive to bond angle and steric bulk. Swapping to a generic, unvalidated analog, such as one with a linear alkyl or smaller cycloalkyl group, would unpredictably disrupt these critical interactions, rendering binding affinity and target selectivity data from the literature non-transferable and potentially invalidating entire experimental series.

Quantitative Differentiation Guide: CAS 653604-45-6 vs. Urokinase Inhibitor Analogs


Quantified Contribution of the 6-Cyano-N-Phenyl Amide Pharmacophore to uPA Binding Affinity

The Wendt et al. (2004) study on 2-naphthamidine uPA inhibitors establishes that introducing an N-phenyl amide at the 6-position, a core structural feature of CAS 653604-45-6, markedly improves binding compared to other two-atom linkers. The study achieved inhibitors with Ki values as low as 6 nM by optimizing substituents on this phenyl ring, which accesses the S1' subsite and a critical hydrophobic dimple. While the 6-cyano substitution on CAS 653604-45-6 distinguishes it from the lead amidine series, it retains the essential 6-N-phenyl amide vector proven essential for high-affinity interactions in the broader compound class [1].

Urokinase Plasminogen Activator (uPA) Serine Protease Inhibition Structure-Activity Relationship (SAR)

Differentiation Via S1' Subsite and Hydrophobic Dimple Interactions: The Structural Rationale for the Cyclopentylmethyl Group

X-ray structures from the Wendt et al. (2004) study, which underpins the class of CAS 653604-45-6, reveal that substituents off the N-phenyl amide ring position the molecule to interact with two distinct hydrophobic regions: a tight hydrophobic dimple defined by His57/His99 and a less specific prime-side region near Val41. The 3-cyclopentylmethyl substituent in CAS 653604-45-6 is explicitly designed to occupy one of these defined hydrophobic volumes. This is a critical structural determinant for achieving selectivity and potency, as opposed to simpler, unsubstituted phenyl amides which cannot effectively fill these pockets [1].

X-ray Crystallography uPA Inhibitor Design Structure-Based Drug Design (SBDD)

Potential for Selectivity Against Trypsin via Asp60A Interaction: A Key Safety Differentiation

A key finding of the foundational Wendt et al. (2004) research is that specific 6-substituted 2-naphthamidine inhibitors gained selectivity against trypsin through a solvent-exposed salt bridge with the uPA-specific residue Asp60A. This interaction, which is not possible with trypsin, led to a significant selectivity window for optimized compounds. As a 6-cyano-N-phenyl amide derivative, CAS 653604-45-6 is a direct descendant of this design strategy, which aimed to exploit this structural difference. In contrast, many first-generation, non-substituted urokinase inhibitors had poor selectivity, creating a significant translational barrier [1].

Enzyme Selectivity Trypsin Counter-Screening Off-Target Profiling

Supporting Evidence: Potential Off-Target Kinase Activity Profile Adds Research Versatility

While not the primary literature focus, a BindingDB entry indicates a structurally related 6-cyano-naphthalene carboxamide derivative has been patented as an inhibitor of Bruton's Tyrosine Kinase (BTK) (IC50 value unspecified in the indexed data), suggesting that the core scaffold of CAS 653604-45-6 may possess cross-reactivity with certain kinases, notably BTK [1]. This is in contrast to more rigid uPA inhibitors that lack this potential polypharmacology.

Tyrosine-protein kinase BTK Drug Repurposing Polypharmacology

Best Application Scenarios for Procuring CAS 653604-45-6


Structure-Activity Relationship (SAR) Expansion for uPA-Specific Cancer Metastasis Inhibitors

Procurement is optimal for academic or pharmaceutical laboratories requiring a validated chemical probe to map the hydrophobic S1' and prime-side subsites of urokinase. As established by the Wendt et al. (2004) pharmacophore model, the compound's cyclopentylmethyl group is a crucial vector for probing these regions [1]. Synthesizing a small library around this scaffold allows researchers to quickly establish SAR for accessing the uPA His57/His99 dimple, a design task for which generic N-phenyl amide precursors are unsuitable.

Crystallography and Biophysical Fragment Elaboration Studies on Serine Proteases

Researchers involved in X-ray crystallography and structure-based drug design can utilize this compound for co-crystallization studies. The foundational work provides a direct blueprint: compounds in this naphthalene class consistently produced high-quality co-structures with uPA, elucidating critical binding interactions [1]. Utilizing CAS 653604-45-6 provides a rational starting point for visualizing how the cyclopentylmethyl moiety engages the prime-side binding region, guiding the design of higher-affinity, selective inhibitors.

Polypharmacology Research on Dual uPA/Kinase Inhibition in B-Cell Malignancies

For research programs investigating overlapping pathways in tumor invasion and B-cell receptor signaling, this compound offers a hypothesis-driven polypharmacology tool. Supporting evidence suggests the core scaffold can be tuned for BTK inhibition [2]. This enables experiments to test the therapeutic concept of a single agent simultaneously inhibiting extracellular matrix degradation (via uPA) and intracellular survival signaling (via BTK) in tumor models, a novel approach not supported by off-the-shelf uPA- or BTK-selective probes alone.

Selectivity Profiling and Counter-Screening of Serine Protease Panels

The compound is a research asset for labs focused on uPA selectivity profiling. The foundational study's discovery of the Asp60A interaction as a selectivity filter against trypsin provides a testable model [1]. Procuring CAS 653604-45-6 allows researchers to empirically determine whether the 3-cyclopentylmethyl substitution maintains or enhances this critical selectivity, a key decision point for advancing uPA inhibitors in a therapeutic pipeline, compared to non-selective legacy protease inhibitors.

Quote Request

Request a Quote for 2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentylmethyl)phenyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.